molecular formula C16H18FNO B187431 (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 355382-51-3

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B187431
CAS No.: 355382-51-3
M. Wt: 259.32 g/mol
InChI Key: FOWWCIZNDIHWSF-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is an organic compound that features a benzylamine structure with fluorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine typically involves multi-step organic reactions. One common method is the reductive amination of 4-fluorobenzaldehyde with 2-(3-methoxyphenyl)ethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)[2-(3-methoxyphenyl)ethyl]amine
  • (4-Bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine
  • (4-Methylbenzyl)[2-(3-methoxyphenyl)ethyl]amine

Uniqueness

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWWCIZNDIHWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364990
Record name N-[(4-Fluorophenyl)methyl]-2-(3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-51-3
Record name N-[(4-Fluorophenyl)methyl]-3-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-2-(3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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